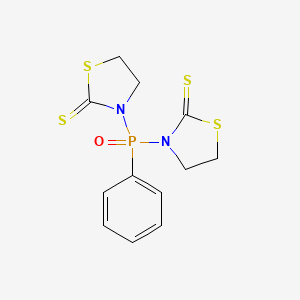
2-(hydroxyamino)butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(hydroxyamino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxyamino group attached to the second carbon of the butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyamino)butanoic acid can be achieved through several methods. One common approach involves the stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono lactone. These reactions typically involve a series of selective transformations, including epoxidation, triflation, azidation, hydrogenation, and N-protection steps .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic processes. These processes utilize enzymes to catalyze the hydroxylation of amino acids, resulting in the formation of hydroxyamino acids. This method is favored due to its high regioselectivity and efficiency .
化学反応の分析
Types of Reactions
2-(hydroxyamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include oxo compounds, amino alcohols, and substituted derivatives of this compound. These products have diverse applications in chemical synthesis and pharmaceutical development .
科学的研究の応用
2-(hydroxyamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(hydroxyamino)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(hydroxyamino)butanoic acid include:
- 2-amino-3-hydroxybutanoic acid
- 3-amino-2-hydroxybutanoic acid
- 2-amino-4-hydroxybutanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the hydroxyamino group at the second carbon position. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
16603-40-0 |
|---|---|
分子式 |
C4H9NO3 |
分子量 |
119.12 g/mol |
IUPAC名 |
2-(hydroxyamino)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2-3(5-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7) |
InChIキー |
HECDBQWSOGTQMT-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B11972801.png)

![4,4'-[2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diylbis(methylene)]dimorpholine](/img/structure/B11972819.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione](/img/structure/B11972839.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972845.png)
![2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-phenylacetamide](/img/structure/B11972847.png)
![N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11972848.png)


![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972874.png)




